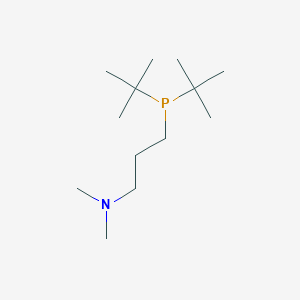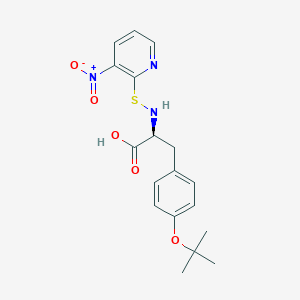
N-(3-硝基-2-吡啶磺酰基)-O-叔丁基-L-酪氨酸
描述
“N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine” is a complex organic compound. The 3-nitro-2-pyridinesulfenyl (Npys) group is useful as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .
Synthesis Analysis
The Npys group was widely used as a protecting group for the amines, alcohols, and thiols . It has been employed as the starting material for the synthesis of N-, O-, and S-Npys-protected amino acid .Chemical Reactions Analysis
The Npys group protects thiols and acts as an activator for disulfide bond formation, thereby facilitating thiol/disulfide exchange to the corresponding disulfides .科学研究应用
硝基酪氨酸作为活性氮物质 (RNS) 暴露的生物标志物硝基酪氨酸的形成源于酪氨酸残基与过氧亚硝酸盐(一种活性氮物质)的反应。这个过程作为生物系统中 RNS 存在和活性的标记,提供了一个了解由氧化应激驱动的生理和病理过程的窗口。通过各种分析技术检测和量化硝基酪氨酸,阐明了其在信号通路和细胞功能中的作用,可能影响健康和疾病状态 Herce-Pagliai、Kotecha 和 Shuker,1998 年。
蛋白质酪氨酸硝化的机制了解亲水和疏水环境中蛋白质酪氨酸硝化的机制至关重要。它涉及氮氧化物与含酪氨酸蛋白质之间的复杂相互作用,受细胞环境的显着影响,包括还原剂的存在和金属催化过程的参与。对硝化机制方面的这些见解为辨别其生物学后果和治疗潜力铺平了道路 Bartesaghi 等人,2006 年。
蛋白质修饰和疾病影响蛋白质的修饰,特别是通过硝化,对其结构和功能产生深远的影响,影响各种疾病过程。研究强调了在疾病改善中靶向这些修饰的潜力,尤其是在以氧化应激和炎症为特征的疾病中。这个研究领域有助于识别新的治疗靶点和制定减轻疾病进展的策略 山仓和池田,2006 年。
疾病研究中的硝基蛋白质组学硝基蛋白质组学是对含硝基酪氨酸蛋白质的研究,它提供了一种理解蛋白质硝化在健康和疾病中的作用的全面方法。通过识别和表征硝化蛋白质,研究人员可以阐明疾病发病机制背后的分子机制,并确定早期检测、预后和治疗干预的潜在生物标志物。该领域有望揭示癌症、神经退行性疾病和代谢性疾病等疾病的复杂性 詹、王和德西德里奥,2013 年。
属性
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMLYWDPCJWGPQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703733 | |
| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine | |
CAS RN |
76863-84-8 | |
| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



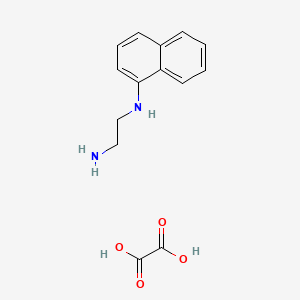

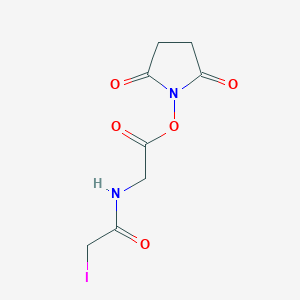

![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)
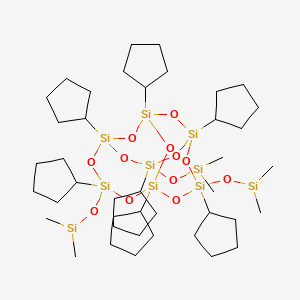

![tert-butyl N-[1-(oxan-3-yl)-3-oxidanyl-propan-2-yl]carbamate](/img/structure/B1504993.png)



